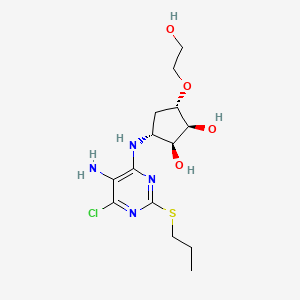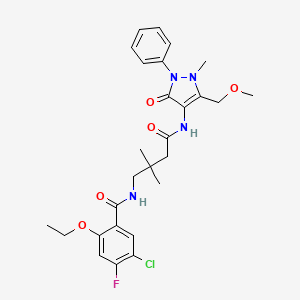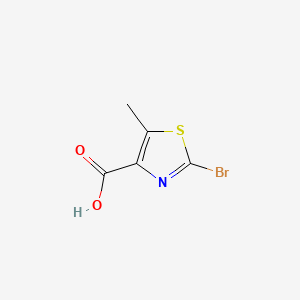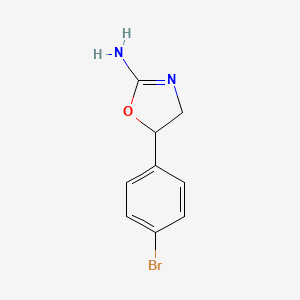
劳拉西泮-D4
概述
描述
Lorazepam-D4 is a stable-labeled internal standard suitable for quantitation of lorazepam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis . It is categorized as a benzodiazepine and has anxiolytic properties . It is a metabolite of diclazepam .
Molecular Structure Analysis
The molecular formula of Lorazepam-D4 is C15H6Cl2D4N2O2 . The InChI code is InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D . The molecular weight is 325.2 .
Chemical Reactions Analysis
Lorazepam-D4, like other benzodiazepines, is involved in various chemical reactions. For instance, a study reported the electrochemical approach for monitoring lorazepam in an aqueous solution . The oxidation potential of lorazepam showed a linear relation versus pH values, confirming the effect of the proton with an equal value of electron in the redox reaction of lorazepam .
Physical And Chemical Properties Analysis
Lorazepam-D4 is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is a 100 µg/ml solution in acetonitrile .
科学研究应用
劳拉西泮是一种苯二氮卓类药物,根据一项涉及一周劳拉西泮(每日 2 毫克)给药的研究,它不会显着影响纹状体 D2 多巴胺受体结合特性 (Hietala 等人,1997)。
一项研究发现,劳拉西泮诱导内侧颞叶和背外侧前额叶皮层中 D2/D3 受体结合电位显着降低,表明皮质 GABA-多巴胺相互作用参与了劳拉西泮对健康志愿者的中枢作用 (Vilkman 等人,2009)。
劳拉西泮增加了人运动皮层中抑制回路的兴奋性,这可以通过它对经颅磁刺激引起的下行齐射的影响得到证明 (Lazzaro 等人,2000)。
劳拉西泮增强了大鼠皮肤的经皮渗透,表明具有经皮递送的潜力。发现表面活性剂可以显着增强劳拉西泮的通量 (Nokhodchi 等人,2003)。
劳拉西泮在临床上用作镇静剂、抗焦虑药和催眠药。其治疗用途包括治疗急性和慢性焦虑、与功能性或器质性疾病相关的焦虑以及术前用药 (Ameer & Greenblatt, 1981)。
劳拉西泮已被证明对治疗癫痫持续状态有效且安全,在大多数患者中控制癫痫发作,并发症最小 (Walker 等人,1979)。
该药物影响健康志愿者的分化情绪,与安慰剂相比,劳拉西泮的总体情绪反应性增加 (Garcia 等人,1997)。
在非人类灵长类动物中,劳拉西泮减少了抓挠行为,这被认为是猴子焦虑的表现,表明其抗焦虑作用 (Schino 等人,1991)。
劳拉西泮强烈延长视觉信息处理时间,即使在视觉目标后很长时间呈现掩蔽光栅时,仍观察到显着损害 (Giersch & Herzog, 2004)。
劳拉西泮损害大鼠的识别记忆和突触可塑性过程,并作用于梨状皮层。这提供了苯二氮卓类药物如何损害识别记忆的见解 (Wan 等人,2004)。
作用机制
安全和危害
未来方向
Lorazepam-D4 is intended for use as an internal standard for the quantification of lorazepam levels in urine, serum, or plasma by GC- or LC-MS for urine drug testing, clinical toxicology, or forensic analysis . It is likely to continue being used in these areas and potentially more as research progresses.
属性
IUPAC Name |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWRORZWFLOCLC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016159 | |
| Record name | Lorazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-15-0 | |
| Record name | Lorazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?
A1: Lorazepam-D4 is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]
Q2: What analytical methods utilize Lorazepam-D4 for Lorazepam quantification?
A2: The provided research highlights the use of Lorazepam-D4 in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and Lorazepam-D4 are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)





![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
